

In-Depth Technical Guide to the Physical Characteristics of 4-Iodo-3-nitrotoluene

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Compound of Interest

Compound Name: 4-Iodo-3-nitrotoluene

Cat. No.: B1266650

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Introduction

4-Iodo-3-nitrotoluene, with the CAS number 5326-39-6, is an organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and specialty chemicals.^[1] Its molecular structure, featuring a toluene backbone substituted with an iodine atom and a nitro group, imparts specific physical and chemical properties that are critical for its use in further chemical transformations. This guide provides a comprehensive overview of the key physical characteristics of **4-Iodo-3-nitrotoluene**, supported by experimental protocols for their determination and relevant spectroscopic data.

Physicochemical Properties

The physical properties of **4-Iodo-3-nitrotoluene** are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ INO ₂	[2]
Molecular Weight	263.03 g/mol	[2]
Appearance	Yellow to orange-brown glistening powder/crystalline solid.	[3]
Melting Point	53-56 °C	[4]
82-84 °C	[3]	
Boiling Point	299.3 °C at 760 mmHg	[5]
111 °C at 1 mmHg	[2]	
Density	1.883 g/cm ³ (estimate)	[5]
~1.9 g/cm ³	[6]	
Solubility	Insoluble in water.	[1]
Soluble in methanol and common organic solvents like ethanol and ether.	[2][3]	
Flash Point	110 °C	[2]
Vapor Pressure	0.00213 mmHg at 25°C	[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **4-Iodo-3-nitrotoluene**.

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Iodo-3-nitrotoluene** reveals key functional groups present in the molecule. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum.[7] Characteristic absorption bands are expected for the nitro group (N-O stretching), aromatic C-H stretching, and C-C stretching within the benzene ring. The N-O asymmetric and symmetric

stretching vibrations typically appear in the regions of 1550-1475 cm^{-1} and 1360-1290 cm^{-1} , respectively.[6] Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm^{-1} .[8]

Mass Spectrometry

Electron ionization mass spectrometry of **4-Iodo-3-nitrotoluene** results in a molecular ion peak corresponding to its molecular weight. The NIST WebBook provides access to its mass spectrum.[9] Fragmentation patterns can provide further structural information. Common fragmentation pathways for aromatic nitro compounds may involve the loss of NO_2 or O, followed by rearrangements.[2] The presence of iodine would be indicated by its characteristic isotopic pattern if fragmentation leads to iodine-containing ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **4-Iodo-3-nitrotoluene** is not readily available in the public domain. However, a predicted spectrum can be inferred based on the analysis of structurally related compounds such as 3-nitrotoluene and 4-iodotoluene.

Predicted ^1H NMR Spectrum: The aromatic region would display three signals corresponding to the three protons on the benzene ring. The proton positioned between the nitro and iodo groups would likely be the most deshielded. The methyl group would appear as a singlet in the upfield region, typically around 2.5 ppm.

Predicted ^{13}C NMR Spectrum: The spectrum would exhibit seven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the iodine would be significantly shifted upfield due to the heavy atom effect. The carbon attached to the nitro group would be deshielded. The chemical shifts of the other aromatic carbons would be influenced by the electronic effects of both the iodo and nitro substituents. The methyl carbon would appear at a characteristic upfield chemical shift.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of **4-Iodo-3-nitrotoluene**.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of dry, finely powdered **4-Iodo-3-nitrotoluene** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).
- **Heating:** The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid with a relatively low boiling point, this can be determined using a micro-method.

Methodology (Thiele Tube Method):

- **Sample Preparation:** A small amount of **4-Iodo-3-nitrotoluene** is placed in a small test tube (ignition tube). A capillary tube, sealed at one end, is inverted and placed inside the ignition tube with its open end submerged in the sample.
- **Apparatus Setup:** The ignition tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

- Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
- Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

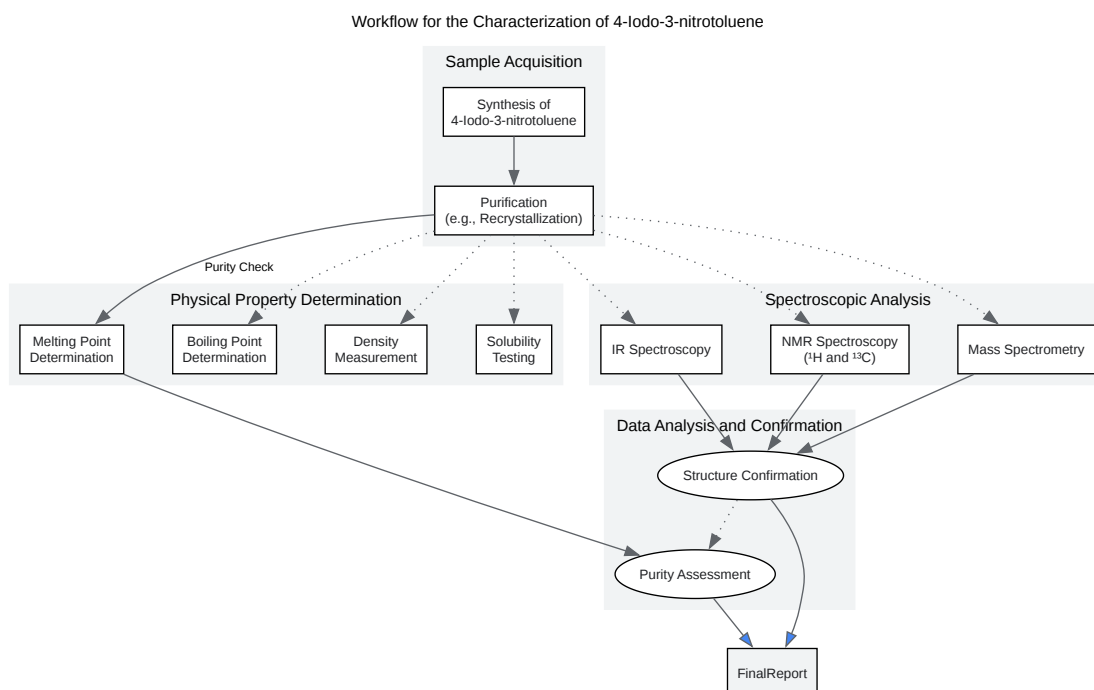
Principle: The density of a substance is its mass per unit volume. For a solid, the density can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Methodology (Liquid Displacement Method):

- Mass Measurement: A known mass of **4-Iodo-3-nitrotoluene** is accurately weighed using an analytical balance.
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which **4-Iodo-3-nitrotoluene** is insoluble (e.g., water). The initial volume (V_1) is recorded.
- Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume (V_2) is recorded.
- Calculation: The volume of the solid is the difference between the final and initial volumes ($V = V_2 - V_1$). The density (ρ) is then calculated using the formula: $\rho = \text{mass} / V$.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized or acquired sample of **4-Iodo-3-nitrotoluene**.



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Caption: Workflow for the characterization of **4-Iodo-3-nitrotoluene**.

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of **4-iodo-3-nitrotoluene**, a key intermediate in organic synthesis. The tabulated data, coupled with the outlined experimental protocols for their determination, offer a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing. The inclusion of spectroscopic information and a logical characterization workflow further aids in the comprehensive understanding and quality control of this compound.

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